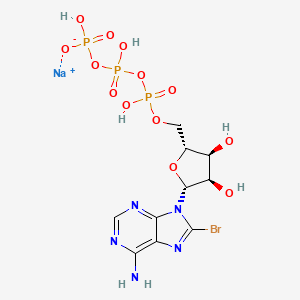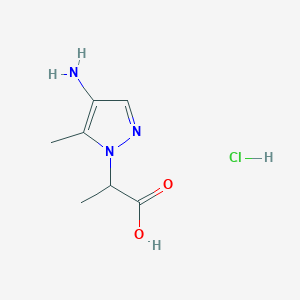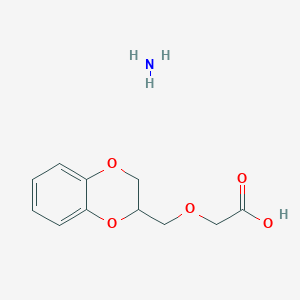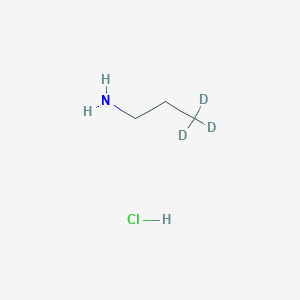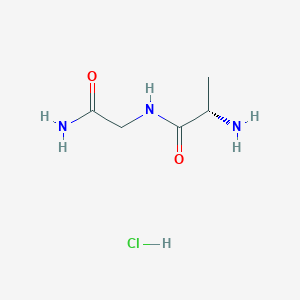![molecular formula C10H10F3NO2 B1380706 2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 1484235-53-1](/img/structure/B1380706.png)
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid (MMPPA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular formula of C9H7F3NO2 and a molecular weight of 213.15 g/mol. MMPPA has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- Formation of Various Derivatives : The compound reacts with nucleophiles to form acyclic 2-substituted derivatives and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives, such as 4,5-dihydro-1H-pyrroles, 4,5-dihydro-1H-imidazol-5-ones, and 2,3-dihydro-6Himidazo[2,1-b][1,3]thiazol-5-ones (Sokolov & Aksinenko, 2010).
- Luminescent Property Study : Used in synthesizing novel macrocyclic co-crystals with luminescent properties, which have potential applications in crystal engineering (Li et al., 2015).
Crystallography and Structural Analysis
- Hydrogen Bonding Studies : This compound has been synthesized for the study of hydrogen bonding in specific acids, demonstrated through NMR spectroscopy and X-ray crystallography (Dobbin et al., 1993).
Polymer Chemistry
- Protecting Group for Carboxylic Acids : Demonstrated as a good protecting group for methacrylic acid, which can be selectively removed after polymerization either chemically or thermally (Elladiou & Patrickios, 2012).
Organic Synthesis
- Synthesis of Key Intermediates : Used as an intermediate in the synthesis of various organic compounds, including COMT inhibitors (Kiss et al., 2008).
Catalysis
- Catalytic Applications : Involved in the synthesis of N-heterocyclic carbene-PdCl complexes, showing catalytic activities for arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).
Propiedades
IUPAC Name |
2-methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h3-5H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILJQCOTHQCJNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[6-(trifluoromethyl)pyridin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

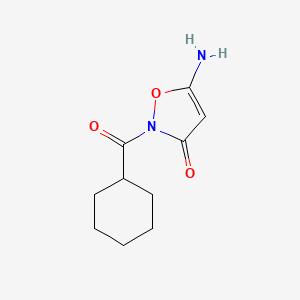
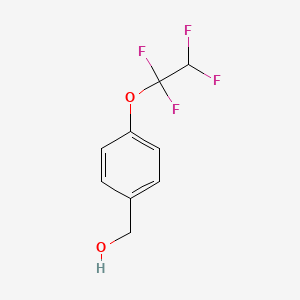
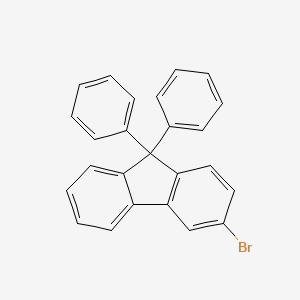
![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)
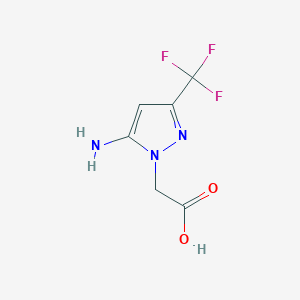
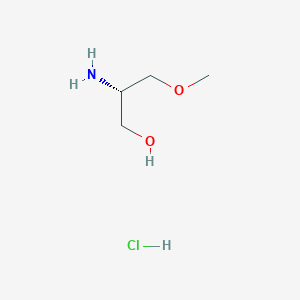
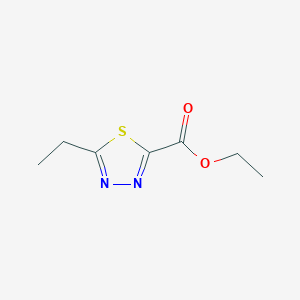
![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)
